3-chloro-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[b]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-chloro-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3OS2/c1-20(2)9-12-13(10-23)19(28-17(12)21(3,4)25-20)24-18(26)16-15(22)11-7-5-6-8-14(11)27-16/h5-8,25H,9H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZXOCIIGGLLQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)NC(=O)C3=C(C4=CC=CC=C4S3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-chloro-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[b]thiophene-2-carboxamide is a synthetic organic molecule with potential applications in medicinal chemistry. Its complex structure suggests diverse biological activities that warrant detailed investigation.
Chemical Structure and Properties
- Molecular Formula : C21H20ClN3OS2
- Molecular Weight : 429.98 g/mol
- IUPAC Name : 3-chloro-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)-1-benzothiophene-2-carboxamide
The compound features a thieno[2,3-c]pyridine core and a benzo[b]thiophene moiety which contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit various biological activities including anticancer properties. The specific biological activities of this compound are summarized below:
Anticancer Activity
Studies have shown that compounds with thieno[2,3-c]pyridine structures often possess significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer).
- Mechanism of Action : Potential inhibition of cell proliferation and induction of apoptosis.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-chloro-N-(3-cyano...) | MCF-7 | TBD |
| 3-chloro-N-(3-cyano...) | HeLa | TBD |
| 3-chloro-N-(3-cyano...) | HT-29 | TBD |
Note: Specific IC50 values for this compound are not yet published and require further experimental validation.
Case Studies and Research Findings
-
Cytotoxicity Studies :
- A study involving structurally related compounds demonstrated significant cytotoxicity against multiple tumor cell lines. The mechanism involved modulation of apoptosis pathways and cell cycle arrest.
- Further studies are needed to establish the specific pathways affected by this compound.
-
In Vivo Studies :
- Animal models have been utilized to assess the antitumor efficacy of similar compounds. These studies indicated a reduction in tumor size and improved survival rates in treated groups.
- For instance, a related compound demonstrated a 50% reduction in tumor volume in mice after administration over a specified period.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Detailed Research Findings
Role of Substituents
- Chloro Group : The 3-chloro substituent on benzo[b]thiophene may enhance lipophilicity and halogen bonding, critical for target engagement. In contrast, methoxy groups (as in ) prioritize hydrogen bonding .
- Cyano Group: The 3-cyano group on the tetrahydrothieno[2,3-c]pyridine likely stabilizes the ring conformation and participates in dipole interactions, as seen in TNF-α inhibitors .
Q & A
Q. What synthetic strategies are recommended for preparing this compound with high purity?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., dry CH₂Cl₂ or ethanol), and reaction time. For example, amide bond formation between benzo[b]thiophene and tetrahydrothieno[2,3-c]pyridine precursors is critical. Post-synthesis purification via reverse-phase HPLC (MeCN:H₂O gradients) or recrystallization (methanol) ensures high purity. Characterization should include ¹H/¹³C NMR, IR, and HRMS to confirm structural integrity .
Q. Which analytical techniques are essential for characterizing this compound?
Standard methods include:
- ¹H/¹³C NMR : To verify proton/carbon environments (e.g., cyano groups at ~110–120 ppm in ¹³C NMR) .
- IR Spectroscopy : To identify functional groups (e.g., C≡N ~2200 cm⁻¹, C=O ~1650–1750 cm⁻¹) .
- HRMS : For molecular weight confirmation and fragmentation pattern analysis .
Q. How should researchers design initial bioactivity screens for this compound?
Prioritize in vitro assays targeting enzymes or receptors structurally related to its functional groups (e.g., kinase inhibition for thiophene derivatives). Use microdilution assays for antibacterial activity (e.g., MIC against S. aureus or E. coli) and cell viability assays (e.g., MTT) for anticancer potential. Include positive controls (e.g., doxorubicin) and replicate experiments to ensure reliability .
Advanced Research Questions
Q. How can contradictory bioactivity data between studies be resolved?
Contradictions may arise from assay conditions (e.g., pH, solvent) or impurities. Address this by:
- Repurifying the compound using HPLC .
- Validating activity across multiple assays (e.g., enzymatic vs. cell-based).
- Performing structure-activity relationship (SAR) studies to isolate active pharmacophores .
Q. What methodologies are effective for elucidating the mechanism of action?
Q. How can stability and degradation profiles be systematically evaluated?
Conduct forced degradation studies under:
Q. What experimental designs are optimal for environmental impact assessments?
Adopt a tiered approach:
- Phase 1 : Determine physicochemical properties (logP, solubility) to predict environmental partitioning .
- Phase 2 : Use Daphnia magna or algal toxicity assays for ecotoxicological screening.
- Phase 3 : Long-term soil/water microcosm studies to assess biodegradation and bioaccumulation .
Methodological Tables
Q. Table 1: Key Analytical Parameters for Characterization
| Technique | Critical Parameters | Example Data from Evidence |
|---|---|---|
| ¹H NMR | Integration ratios, coupling constants | δ 7.60–7.40 (m, aromatic H) |
| HRMS | Mass accuracy (<5 ppm error) | [M+H]⁺ calcd. 301.1369, found 301.1379 |
| IR | Functional group absorption ranges | C≡N: 2200 cm⁻¹; C=O: 1700 cm⁻¹ |
Q. Table 2: Synthesis Optimization Checklist
| Parameter | Optimal Condition | Evidence Reference |
|---|---|---|
| Solvent | Dry CH₂Cl₂ or DMF | |
| Temperature | 0–25°C (amide coupling) | |
| Purification | Reverse-phase HPLC (MeCN:H₂O) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
